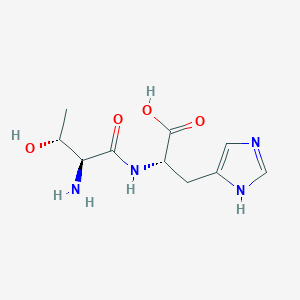

Thr-His

Description

Structure

3D Structure

Properties

CAS No. |

55831-93-1 |

|---|---|

Molecular Formula |

C10H16N4O4 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C10H16N4O4/c1-5(15)8(11)9(16)14-7(10(17)18)2-6-3-12-4-13-6/h3-5,7-8,15H,2,11H2,1H3,(H,12,13)(H,14,16)(H,17,18)/t5-,7+,8+/m1/s1 |

InChI Key |

WXVIGTAUZBUDPZ-DTLFHODZSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)N)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic and Chemo Enzymatic Synthesis of Thr His and Analogs

Protease-Catalyzed Peptide Ligation Strategies

Proteases, enzymes that naturally hydrolyze peptide bonds, can be repurposed to catalyze their formation under specific conditions, a process often termed reversed proteolysis. This strategy leverages the catalytic machinery of these enzymes to create new peptide linkages with high precision.

The catalytic activity of proteases is, in principle, reversible. While peptide bond hydrolysis is thermodynamically favored in aqueous solutions, the equilibrium can be shifted toward synthesis. mdpi.comnih.gov This can be achieved through two primary approaches: thermodynamic control and kinetic control. mdpi.comresearchgate.net

Thermodynamic Control : In this approach, the reaction equilibrium is shifted towards the synthesis product. This is often accomplished by minimizing the water concentration through the use of organic solvents or by designing the reaction so that the product precipitates out of the solution, thus driving the reaction forward. mdpi.comresearchgate.net

Kinetic Control : This method is more commonly employed and relies on the mechanism of serine and cysteine proteases. mdpi.com These enzymes form a covalent acyl-enzyme intermediate during catalysis. mdpi.comnih.gov By using an activated acyl donor, such as a peptide ester, the formation of this intermediate is rapid. mdpi.comresearchgate.net A suitable amine nucleophile can then attack this intermediate (aminolysis) to form a new peptide bond. The key is for aminolysis to occur much faster than hydrolysis (attack by water), thereby favoring peptide bond formation. mdpi.comnih.gov

The success of kinetically controlled synthesis depends on the ratio of aminolysis to hydrolysis, which can be influenced by factors such as pH, temperature, and the nature of the substrates. mdpi.com

Through protein engineering, naturally occurring proteases have been modified to enhance their ligase activity while suppressing their inherent hydrolytic capabilities. Subtiligase and trypsiligase are prominent examples derived from serine proteases. mdpi.comresearchgate.net

Subtiligase : Developed from subtilisin BPN', subtiligase is an engineered enzyme variant where the catalytic serine residue is replaced with cysteine (S221C). researchgate.net This single mutation dramatically reduces the enzyme's amidase (hydrolytic) activity while only moderately affecting its esterase activity, thereby strongly favoring the ligation pathway over hydrolysis. researchgate.net Subtiligase catalyzes the ligation of a peptide C-terminal ester (the acyl donor) to the N-terminal amine of another peptide or protein (the acceptor). nih.govnih.govpnas.org It exhibits broad substrate specificity, particularly for the N-terminal acceptor, making it a versatile tool for protein and peptide modification. researchgate.net

Trypsiligase : This enzyme is an engineered variant of trypsin, designed for highly specific peptide ligation. frontiersin.orgnih.gov Unlike the broader specificity of subtiligase, trypsiligase activity is exclusively dependent on the presence of a specific tripeptide motif (Tyr-Arg-His or YRH) in the substrate, making it an example of substrate-activated catalysis. frontiersin.org This high specificity ensures that ligation occurs only at the intended site. nih.gov The enzyme can be used for both N-terminal and C-terminal modifications of proteins and peptides under mild conditions. frontiersin.orgnih.gov

| Enzyme | Parent Enzyme | Key Mutation(s) | Recognition Motif / Specificity | Catalytic Mechanism |

| Subtiligase | Subtilisin BPN' | Ser221Cys | Broad specificity for the amine nucleophile; requires a peptide ester as the acyl donor. researchgate.netnih.gov | Forms a thioester acyl-enzyme intermediate, favoring aminolysis over hydrolysis. frontiersin.org |

| Trypsiligase | Trypsin | Engineered variant | Highly specific; activated by a Tyr-Arg-His (YRH) tripeptide motif. frontiersin.org | Substrate-assisted catalysis involving a zymogen-like conformation. frontiersin.org |

Specific Peptide Ligases and Their Relevance to Thr-His Bonds

Beyond re-engineered proteases, a class of naturally occurring enzymes known as peptide ligases catalyze peptide bond formation as their primary biological function. Several of these ligases have substrate specificities that are directly relevant to the synthesis of a this compound peptide bond.

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria, most notably Staphylococcus aureus. labome.comresearchgate.net In its natural role, it anchors surface proteins to the cell wall. labome.com SrtA recognizes a specific C-terminal sorting motif, LPXTG (where X can be any amino acid), in the donor substrate. researchgate.netnih.gov The enzyme's catalytic cysteine cleaves the peptide bond between the threonine (T) and glycine (B1666218) (G) residues. nih.govmdpi.com This cleavage results in the formation of a covalent thioacyl intermediate, with the threonine's carboxyl group linked to the enzyme. nih.govmdpi.com

This reactive intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligoglycine sequence (typically GGG) on the acceptor substrate. nih.gov The result is a new peptide bond forming between the threonine of the donor and the first glycine of the acceptor, regenerating the active enzyme. nih.gov Because the recognition and cleavage mechanism of Sortase A is centered on a threonine residue, it is an ideal candidate for forming a Thr-X peptide bond, making it highly relevant for the synthesis of a this compound dipeptide where a threonine-containing donor and a histidine-containing, N-terminal glycine-extended acceptor are used.

Butelase-1 is a peptide ligase isolated from the plant Clitoria ternatea. ntu.edu.sg It is classified as an asparaginyl endopeptidase (AEP) and is recognized as the fastest known peptide ligase. labome.comntu.edu.sg Butelase-1 specifically recognizes a C-terminal tripeptide motif, Asx-His-Val (where Asx is either Aspartic Acid or Asparagine), in the donor substrate. nih.govnih.gov

The enzyme catalyzes the cleavage of the bond C-terminal to the Asx residue, forming an acyl-enzyme intermediate. nih.gov It then ligates this Asx residue to the N-terminal α-amine of an acceptor peptide. nih.gov Butelase-1 demonstrates broad tolerance for the N-terminal residue of the acceptor. nih.govbiorxiv.org The presence of histidine as a mandatory component of its recognition motif makes Butelase-1 a highly relevant enzyme for synthetic strategies involving histidine-containing fragments, particularly for creating linkages at the C-terminus of a histidine residue within the specific Asx-His-Val context.

The discovery and characterization of microbial enzymes have revealed a diverse array of peptide ligases with distinct substrate specificities. For instance, the family of asparaginyl endopeptidases (AEPs), to which Butelase-1 belongs, are known for their ability to catalyze peptide cyclization and ligation, typically recognizing specific residues like asparagine at the ligation site. mdpi.comnih.gov

The substrate specificity of these enzymes is a key determinant of their utility. While some are highly specific like trypsiligase, others offer broader applicability. The ongoing exploration of microbial genomes continues to identify novel ligases. For example, dipeptidyl-peptidases (DPPs) are enzymes that cleave N-terminal dipeptides, and their specificity is primarily defined by the amino acid at the penultimate (P1) position. nih.gov While their natural function is hydrolytic, understanding their substrate recognition mechanisms provides a blueprint for engineering new ligases. The search for ligases that can specifically recognize threonine or histidine at either the donor or acceptor terminus is a continuing effort in the field, promising to expand the enzymatic toolkit for custom peptide synthesis.

| Enzyme | Source Organism | Recognition Motif (Donor) | Cleavage Site | Nucleophile Requirement (Acceptor) | Relevance to this compound |

| Sortase A | Staphylococcus aureus | LPXTG researchgate.net | Between Thr and Gly nih.gov | N-terminal (oligo)Glycine nih.gov | Directly involves Threonine in the ligation mechanism. |

| Butelase-1 | Clitoria ternatea | Asx-His -Val nih.gov | After Asx nih.gov | Broad N-terminal amino acid tolerance. nih.gov | Recognition motif contains Histidine . |

Chemo-Enzymatic Approaches for Dipeptide Synthesis

Chemo-enzymatic synthesis represents a hybrid methodology that leverages the strengths of both chemical and enzymatic techniques to achieve efficient and specific peptide bond formation. researchgate.net This strategy often involves the chemical protection of reactive side chains and termini of amino acid precursors, followed by an enzyme-catalyzed coupling step to form the dipeptide. fao.orgresearchgate.net The enzymatic reaction typically proceeds under mild aqueous conditions, ensuring high stereospecificity and minimizing undesirable side reactions. nih.govresearchgate.net

A common chemo-enzymatic route for dipeptide synthesis involves the use of N-terminally protected and C-terminally activated amino acid esters as acyl donors, which are then coupled with an amino acid nucleophile. fao.org The choice of protecting groups is crucial and is often dictated by the specific enzyme used and the reaction conditions. For instance, the tert-butoxycarbonyl (t-Boc) and 9-fluorenyl methoxycarbonyl (Fmoc) groups are widely used for Nα-amino group protection in solid-phase peptide synthesis (SPPS), a technique that can be integrated with enzymatic fragment condensation. researchgate.net

Enzymes such as proteases (e.g., trypsin, chymotrypsin, subtilisin) and lipases are frequently employed to catalyze the peptide bond formation. nih.gov These enzymes exhibit remarkable chemoselectivity, allowing for the coupling of non-side chain protected amino acids and eliminating the racemization that can plague chemical coupling methods. nih.gov For example, a model system has been developed where nitrophenyl esters of amino acids, N-protected with a trypsin-labile benzyloxycarbonylarginyl group, are used. These activated esters react with an amino compound to form the peptide linkage, and the protecting group is subsequently removed by trypsin under mild, aqueous conditions. nih.govpnas.orgpnas.org This enzymatic deprotection step highlights the synergy between chemical derivatization and enzymatic specificity.

The general scheme for this integrated approach can be summarized as follows:

Chemical Protection: The N-terminus of one amino acid (e.g., Threonine) is protected with a group like Fmoc or t-Boc.

Chemical Activation: The C-terminus of the same amino acid is activated, often as an ester, to facilitate the enzymatic reaction.

Enzymatic Coupling: A protease or other suitable enzyme catalyzes the formation of the peptide bond between the activated threonine derivative and histidine.

Deprotection: The protecting group is removed, which can also be achieved enzymatically, to yield the final dipeptide. nih.govacs.org

| Step | Description | Key Reagents/Enzymes | Advantage |

| 1. Protection | Masking of the Nα-amino group to prevent self-polymerization. | t-Boc, Fmoc | Directs the reaction to the desired carboxyl group. |

| 2. Activation | Conversion of the C-terminal carboxyl group into a more reactive form. | Dicyclohexylcarbodiimide (DCC) | Enhances the rate of the subsequent coupling reaction. bachem.com |

| 3. Coupling | Formation of the peptide bond between the protected/activated amino acid and the second amino acid. | Proteases (e.g., Trypsin, Subtilisin), Lipases | High stereospecificity, mild conditions, no racemization. nih.gov |

| 4. Deprotection | Removal of the protecting group to yield the final dipeptide. | Trifluoroacetic acid (for t-Boc), Piperidine (for Fmoc), or specific enzymes (e.g., Trypsin). researchgate.net | Regenerates the free N-terminus. |

The mandatory use of protecting groups in traditional peptide synthesis introduces extra protection and deprotection steps, which can be time-consuming and generate chemical waste, posing a negative environmental impact. chemrxiv.org Consequently, developing protecting group-free synthesis strategies is a highly attractive goal for greener chemistry. chemrxiv.org However, this approach faces significant challenges, primarily the lack of chemoselectivity and the propensity for uncontrolled polymerization or side reactions. chemrxiv.org Furthermore, in the absence of protecting groups, the zwitterionic nature of amino acids reduces the nucleophilicity of the amino group, hindering the reaction. chemrxiv.org

A major hurdle in protecting group-free synthesis, particularly when elongating the peptide chain from the N-terminus to the C-terminus (N→C), is severe epimerization or racemization. chemrxiv.org Despite these difficulties, recent advances have shown promise. One strategy involves the use of transient and spontaneous protection of the amino acid's carboxyl group using silylating reagents, which transforms the carboxylic group into a silyl ester, thereby releasing a free amino group with recovered nucleophilicity for the coupling reaction. chemrxiv.org

Another innovative approach is the development of ligase enzymes that can directly catalyze peptide bond formation between unprotected amino acids. For instance, L-amino acid α-ligase-based methods have enabled the production of dipeptides through fermentative processes, offering a more direct and potentially more sustainable route. nih.gov The continuous enzymatic synthesis of dipeptides has also been demonstrated in systems that use carboxypeptidase Y for the condensation of amino acid esters and amides, followed by deamidation with a peptide-amidase. nih.gov While these methods are promising, their broad applicability for diverse dipeptide sequences, including this compound, requires further research and optimization.

| Challenge | Description | Potential Solution / Advance |

| Low Nucleophilicity | The zwitterionic form of unprotected amino acids in solution reduces the reactivity of the amino group. | Transient protection (e.g., silylation) to temporarily block the carboxyl group and free the amino group. chemrxiv.org |

| Lack of Selectivity | Unprotected amino and carboxyl groups can lead to unwanted side reactions and polymerization. | Use of highly specific enzymes like L-amino acid α-ligases that can distinguish between the desired reactants. nih.gov |

| Racemization/Epimerization | Chemical activation of the carboxyl group of an unprotected amino acid can lead to loss of stereochemical integrity. | Enzyme-catalyzed activation and coupling under mild conditions, which are inherently stereospecific. nih.gov |

| Product Hydrolysis | Proteases used for synthesis can also catalyze the reverse reaction (hydrolysis of the peptide bond). | Performing reactions in non-aqueous or low-water media; using immobilized enzymes; cascade reactor systems. fao.orgnih.gov |

In Vitro Enzymatic Production of Threonine or Histidine Hydroxy-Amino Acids

β-hydroxy-α-amino acids are crucial building blocks for many pharmaceuticals and bioactive compounds. nih.gov The enzymatic synthesis of these compounds, including hydroxylated derivatives of threonine and histidine, is of considerable interest as it offers a selective, sustainable, and environmentally benign process. nih.gov

Recent research has identified novel amino acid hydroxylases capable of synthesizing these valuable molecules. A notable example is the discovery of AEP14369, a 2-oxoglutarate-dependent hydroxylase from the bacterium Sulfobacillus thermotolerans Y0017. nih.govnih.gov This enzyme catalyzes the highly regioselective and stereoselective hydroxylation of L-Histidine and L-Glutamine to produce l-threo-β-hydroxy-His and l-threo-β-hydroxy-Gln, respectively. nih.gov

The production of l-threo-β-hydroxy-His was successfully demonstrated at a preparative scale using Escherichia coli whole cells expressing the gene for the AEP14369 hydroxylase. nih.govnih.gov Under optimized reaction conditions, significant titers were achieved, showcasing the potential for industrial application. For instance, a whole-cell bioconversion process yielded 137 mM (23.4 g/L) of l-threo-β-hydroxy-His. nih.govnih.gov

Another important class of enzymes for this purpose is the threonine aldolases (TAs), which catalyze the pyridoxal (B1214274) phosphate-dependent aldol condensation of glycine with various aldehydes to form β-hydroxy-α-amino acids. researchgate.netresearchgate.net Both L-threonine aldolases (LTAs) and D-threonine aldolases (DTAs) have been cloned, overexpressed, and studied for their synthetic capabilities. researchgate.netbohrium.com These enzymes exhibit complete stereocontrol at the α-carbon, although selectivity at the β-carbon can vary depending on the substrate. researchgate.net The development and engineering of these hydroxylases and aldolases open a practical pathway for the production of specialized amino acid precursors needed for the synthesis of complex dipeptides and other valuable molecules. nih.gov

| Enzyme System | Substrate(s) | Product | Key Features | Reported Yield |

| AEP14369 Hydroxylase (S. thermotolerans) | L-Histidine | l-threo-β-hydroxy-His | Highly regioselective and stereoselective hydroxylation. nih.gov | 137 mM (23.4 g/L) nih.govnih.gov |

| D-Threonine Aldolase (DTA) (A. xylosoxidans) | Glycine + Aldehyde | β-hydroxy-α-amino acid | Catalyzes aldol addition with high preference for the desired D-isomer. bohrium.com | Not specified |

| L-Threonine Aldolase (LTA) (E. coli) | Glycine + Aldehyde | β-hydroxy-α-amino acid | Produces erythro-isomers with aliphatic aldehydes and threo-isomers with aromatic aldehydes. researchgate.net | Not specified |

Biological Roles and Functions of Thr His in Cellular and Molecular Processes

Role in Protein Structure and Function through Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial mechanisms that expand the functional diversity of proteins. Among the most significant PTMs involving Threonine and Histidine residues are phosphorylation, methylation, and myristoylation. These modifications can dramatically alter a protein's conformation, activity, localization, and interactions with other molecules.

Phosphorylation of Threonine and Histidine Residues in Proteins

Protein phosphorylation is a reversible PTM where a phosphate (B84403) group is covalently attached to an amino acid residue by a protein kinase. This modification primarily occurs on amino acids containing a hydroxyl group, namely serine, threonine, and tyrosine, in eukaryotic proteins. wikipedia.orgcreative-proteomics.comnih.gov However, phosphorylation on other residues, including histidine, aspartic acid, and glutamic acid, has also been identified. wikipedia.org Phosphorylation is a fundamental regulatory mechanism involved in a vast array of cellular processes, including signal transduction, enzyme activation/deactivation, and cellular localization. creative-proteomics.comnih.govnih.govpressbooks.pubthermofisher.com

The addition of a negatively charged phosphate group to a polar amino acid residue like threonine or histidine can significantly alter the protein's electrostatic properties and introduce structural changes. nih.govnih.govpressbooks.publetstalkacademy.com This can affect interactions with other amino acids within the protein or with other molecules, leading to altered protein conformation and ultimately influencing its function. wikipedia.orgnih.govnih.govpressbooks.pub

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP (or sometimes GTP or PEP) to a specific amino acid residue on a protein substrate. creative-proteomics.comwikipedia.orgfrontiersin.org Protein kinases exhibit specificity for the amino acid they phosphorylate. The majority of protein kinases in eukaryotes are serine/threonine kinases, which primarily phosphorylate serine or threonine residues. creative-proteomics.comwikipedia.orgbitesizebio.comwikipedia.org Tyrosine kinases, which phosphorylate tyrosine residues, represent another major class. creative-proteomics.combitesizebio.com

While serine and threonine have similar side chains and are often targeted by the same kinases (serine/threonine kinases), the specific residue phosphorylated can depend on the surrounding amino acid sequence, known as the consensus sequence, which is recognized by the kinase. creative-proteomics.comwikipedia.orgbitesizebio.com

Histidine phosphorylation is well-documented in prokaryotes, often as part of two-component signaling systems where a histidine kinase autophosphorylates a histidine residue and then transfers the phosphate to an aspartate residue on a response regulator protein. frontiersin.orgresearchgate.netportlandpress.comdrug-dev.com In mammalian cells, histidine phosphorylation has been considered less prevalent but is gaining recognition as an important, albeit often transient and acid-labile, modification. researchgate.netportlandpress.comdrug-dev.comfrontiersin.org Specific histidine kinases, such as NME1 and NME2 (nucleoside diphosphate (B83284) kinases), and phosphohistidine (B1677714) phosphatases (e.g., PHPT1, LHPP, PGAM5) have been identified in mammals, highlighting the reversible nature of this modification. researchgate.netfrontiersin.org

Phosphorylation-induced conformational changes can act as molecular switches, turning protein activity "on" or "off". nih.govpressbooks.pub The introduction of the bulky, negatively charged phosphate group can lead to significant alterations in protein structure, affecting substrate binding, interaction with regulatory molecules, or cellular localization. wikipedia.orgcreative-proteomics.comnih.govnih.govpressbooks.publetstalkacademy.com

For instance, phosphorylation can create binding sites for proteins containing phosphoserine/threonine or phosphotyrosine binding domains (e.g., SH2 or PTB domains), facilitating the assembly of protein complexes involved in signaling pathways. Conversely, phosphorylation can also disrupt existing interactions. The impact of phosphorylation on protein activity can vary; it can lead to activation, deactivation, or modulation of enzyme catalytic rates. wikipedia.orgcreative-proteomics.comnih.govnih.govpressbooks.pub

Data illustrating the prevalence of phosphorylation on different residues: Based on some estimates, over 95% of protein phosphorylation in eukaryotes occurs on serine residues, 3-4% on threonine, and less than 1% on tyrosine. nih.gov However, histidine phosphorylation, while less abundant than Ser/Thr/Tyr phosphorylation in eukaryotes, is increasingly recognized for its regulatory roles. researchgate.netportlandpress.comfrontiersin.org

Interactive Table 1: Estimated Distribution of Protein Phosphorylation Sites in Eukaryotes

| Amino Acid Residue | Estimated Percentage of Phosphorylation Sites |

| Serine | >95% |

| Threonine | 3-4% |

| Tyrosine | <1% |

| Histidine | Less prevalent than Ser/Thr/Tyr, but present |

Note: These percentages are approximate and can vary depending on the cell type and conditions studied.

Other Relevant PTMs Involving Threonine or Histidine

Beyond phosphorylation, Threonine and Histidine residues can undergo other PTMs that influence protein function.

Methylation of histidine residues involves the addition of a methyl group to one of the nitrogen atoms in the imidazole (B134444) ring of histidine. This modification can occur at two positions, Nπ (N1) or Nτ (N3), leading to the formation of 1-methylhistidine or 3-methylhistidine, respectively. rsc.orgnih.govresearchgate.net Protein histidine methylation has been known for many years, with examples found in proteins like actin, myosin, and histones. rsc.orgnih.govmdpi.comelifesciences.org

Histidine methylation is catalyzed by histidine methyltransferases (HMTs) and requires S-adenosylmethionine (SAM) as a methyl donor. rsc.orgmdpi.com Specific HMTs have been identified, such as SETD3, which is an actin-specific histidine methyltransferase, and METTL9, which catalyzes Nπ-methylation in various proteins. nih.govresearchgate.netmdpi.comelifesciences.org

Histidine methylation can affect protein structure, stability, and interactions. rsc.orgresearchgate.net It has been associated with various cellular processes, including cytoskeleton integrity, cell signaling, and protein synthesis. rsc.orgmdpi.com Large-scale studies have shown that histidine methylation is widespread in human cells and can colocalize with phosphorylation sites, suggesting potential interplay between these modifications. nih.gov

Myristoylation is a type of protein lipidation where myristate, a 14-carbon saturated fatty acid, is attached to a protein. N-myristoylation specifically occurs at the N-terminal glycine (B1666218) residue of proteins. researchgate.netasm.orgaai.orgarvojournals.orgdoi.org This modification is often co-translational, occurring after the removal of the initiator methionine, exposing an N-terminal glycine. researchgate.netarvojournals.org

The consensus sequence for N-myristoylation is typically Gly-X-X-X-Ser/Thr, where X can be any amino acid. asm.orgaai.orgarvojournals.orgdoi.org While the myristate is attached to the N-terminal glycine, the presence of serine or threonine at the +6 position (relative to the glycine at +1) is preferred for efficient myristoylation by N-myristoyltransferase (NMT). asm.orgaai.orgarvojournals.org

N-myristoylation plays a crucial role in targeting proteins to cellular membranes due to the hydrophobic nature of the attached myristate chain. researchgate.netasm.orgaai.org This membrane anchoring is essential for the function of many signaling proteins, viral proteins, and components of the cytoskeleton. researchgate.netasm.orgaai.orgdoi.org The presence of a serine or threonine within the consensus motif can therefore indirectly influence protein localization and function by facilitating this lipid modification.

Table 2: Examples of PTMs Involving Threonine and Histidine Residues

| PTM | Amino Acid Residue Involved | Description | Impact on Protein Function |

| Phosphorylation | Threonine, Histidine | Addition of a phosphate group. | Alters conformation, activity, interactions, and localization; acts as a molecular switch. |

| Methylation | Histidine | Addition of a methyl group to the imidazole ring. | Affects structure, stability, and interactions; linked to cytoskeleton, signaling, synthesis. |

| Myristoylation | Threonine (indirectly) | Attachment of myristate to N-terminal glycine in Gly-X-X-X-Ser/Thr motif. | Membrane targeting, crucial for localization and function of myristoylated proteins. |

Enzymatic Catalysis and Active Site Chemistry

The precise arrangement of amino acid residues within the active site of an enzyme is critical for its catalytic function. Threonine and Histidine residues are frequently found in enzyme active sites, where their side chains can act as acids, bases, nucleophiles, or electrophiles, facilitating chemical transformations.

Threonine and Histidine as Catalytic Residues in Enzyme Active Sites

Threonine, with its hydroxyl group, can act as a nucleophile or participate in hydrogen bonding. Histidine, with its imidazole ring, is particularly versatile due to its pKa value (approximately 6.0 in solution, but highly variable in protein environments), allowing it to function as both a proton donor and acceptor near physiological pH. The strategic positioning of Thr and His residues within an active site can create a catalytic environment that lowers the activation energy of a reaction [7, 8, 21, 24].

In some enzymes, a Thr residue may serve as the primary nucleophile, similar to Serine in serine hydrolases. The hydroxyl group of Thr can attack a substrate, forming a covalent intermediate. This nucleophilic attack is often facilitated by general base catalysis from another residue, such as Histidine, which can deprotonate the Thr hydroxyl group, increasing its reactivity [8, 24].

Histidine residues are frequently involved in acid-base catalysis. The imidazole ring can accept a proton from a substrate or another residue (acting as a base) or donate a proton (acting as an acid). This proton transfer facilitates various steps in enzymatic mechanisms, such as the activation of nucleophiles or the stabilization of transition states .

The proximity of Thr and His residues within an active site can create a powerful catalytic dyad or be part of a larger catalytic triad (B1167595). While less common than Ser-His or Asp-His-Ser triads, combinations involving Thr and His are observed. For instance, a His residue might abstract a proton from a Thr hydroxyl, activating it for nucleophilic attack, or a Thr hydroxyl might orient a substrate for attack by a His residue [7, 8].

Table 1: Examples of Amino Acid Residues in Enzyme Catalytic Sites

| Residue | Common Role(s) | Example Enzyme Class (often in combination) |

| Threonine | Nucleophile, Hydrogen Bonding | Hydrolases (less common than Ser), Lyases |

| Histidine | Acid/Base Catalysis, Proton Shuttling | Proteases, Isomerases, Dehydrogenases |

| Serine | Nucleophile, Hydrogen Bonding | Serine Proteases, Esterases |

| Aspartate | Acid/Base Catalysis | Aspartic Proteases, Dehydrogenases |

| Glutamate (B1630785) | Acid/Base Catalysis | Metalloproteases, Isomerases |

Proton Shuttling and Nucleophile Activation by Histidine in Proteases

Histidine's role as a proton shuttle is particularly well-documented, especially in the catalytic mechanisms of proteases . In many protease families, a key step involves the activation of a nucleophilic residue (like Serine, Cysteine, or Threonine) to attack the peptide bond of the substrate.

In serine proteases, a canonical catalytic triad often consists of Ser-His-Asp. Here, the Histidine residue accepts a proton from the Serine hydroxyl group, increasing its nucleophilicity. The Aspartate residue stabilizes the positively charged Histidine. Following the nucleophilic attack and formation of a tetrahedral intermediate, the Histidine donates a proton to the leaving group (the C-terminal portion of the cleaved peptide), facilitating its departure. In the deacylation step, the process is reversed: Histidine acts as a base to activate a water molecule for nucleophilic attack on the acyl-enzyme intermediate, and then as an acid to protonate the Serine hydroxyl, restoring the enzyme to its original state .

While Thr proteases are less common than serine or cysteine proteases, the principle of nucleophile activation by Histidine applies. If a Thr residue acts as the nucleophile, a nearby Histidine can facilitate its deprotonation, enhancing its ability to attack the substrate's peptide bond. The imidazole ring of Histidine effectively shuttles protons between the nucleophile (Thr), the substrate, and water molecules, orchestrating the bond-breaking and bond-forming steps of the catalytic cycle .

Dipeptide Catalytic Activity: Case Study of Ser-His Analogy

The study of small peptides, including dipeptides, can provide insights into the fundamental principles of enzymatic catalysis. While the dipeptide Thr-His itself may not possess the complex catalytic machinery of a full enzyme, its structure contains the key functional groups (the Thr hydroxyl and the His imidazole) that are crucial for catalysis when positioned correctly within a protein.

A relevant analogy can be drawn from studies of the Ser-His dyad, which is the core catalytic unit in many hydrolases, including serine proteases. Researchers have investigated the catalytic activity of small molecules or peptides containing Ser and His in close proximity. For example, synthetic molecules designed to mimic the Ser-His dyad have shown esterase or amidase activity, albeit much lower than that of full enzymes . These studies demonstrate that the mere presence and relative orientation of a hydroxyl group (from Ser or Thr) and an imidazole ring (from His) can confer some degree of catalytic activity, primarily through nucleophile activation and proton transfer .

By analogy, a this compound dipeptide or a minimal peptide containing these two residues appropriately spaced could potentially exhibit weak catalytic activity in reactions involving nucleophilic attack facilitated by base catalysis. The Thr hydroxyl could act as a potential nucleophile, and the His imidazole could act as a base to activate it or as an acid to protonate a leaving group. While the efficiency would be significantly lower than that of a structured enzyme active site, this analogy highlights the intrinsic catalytic potential residing in the this compound combination, which is fully realized when these residues are precisely positioned within the three-dimensional context of a protein .

Involvement in Cellular Signaling Pathways

Threonine and Histidine residues are pivotal components in cellular signaling, primarily through reversible post-translational modifications, particularly phosphorylation. The ability of kinases to phosphorylate these residues allows them to act as molecular switches, altering protein conformation, activity, or interactions, thereby transmitting signals within the cell.

Regulation of Kinase Activity by Threonine and Histidine Phosphorylation

Protein phosphorylation is a fundamental mechanism for regulating protein function. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues: Serine, Threonine, or Tyrosine in eukaryotes, and Histidine, Aspartate, or Glutamate in prokaryotes and some eukaryotic systems [17, 18, 20, 23, 26].

Threonine phosphorylation is widespread in eukaryotic signaling. Many key regulatory proteins, including numerous kinases themselves, are activated or inactivated by phosphorylation on specific Thr residues. For example, the activation loops of many protein kinases contain Thr residues that must be phosphorylated for full catalytic activity . Phosphorylation introduces a bulky, negatively charged phosphate group that can induce conformational changes, create binding sites for signaling proteins containing phosphothreonine-binding domains (e.g., FHA domains), or disrupt protein-protein interactions .

Histidine phosphorylation (phosphohistidine) is less common in eukaryotes than Ser/Thr/Tyr phosphorylation but is increasingly recognized as important [17, 18, 20, 23]. Phosphohistidine is relatively unstable compared to phosphoserine, phosphothreonine, and phosphotyrosine, making its detection and study challenging [17, 18]. However, dedicated histidine kinases and phosphohistidine phosphatases exist, indicating a regulated signaling system [20, 23]. Histidine phosphorylation is known to play roles in processes like cellular metabolism, signal transduction in two-component systems (common in bacteria but also found in some eukaryotes), and potentially in cell proliferation and cancer [17, 18, 20, 23].

While Thr and His phosphorylation are often discussed separately, a single protein could potentially be regulated by phosphorylation on both types of residues. The interplay between these modifications could create complex regulatory logic, integrating signals from different pathways .

Table 2: Types of Amino Acid Phosphorylation in Signaling

| Residue | Common in Eukaryotes | Common in Prokaryotes | Kinase Type | Phosphate Stability | Example Role in Signaling |

| Threonine | Yes | Less Common | Ser/Thr Kinases | Moderate | Kinase activation, Protein-protein interaction modulation |

| Histidine | Yes (Emerging) | Yes | Histidine Kinases | Low | Two-component signaling, Metabolic regulation, Proliferation |

| Serine | Yes | Less Common | Ser/Thr Kinases | Moderate | Enzyme activity regulation, Subcellular localization |

| Tyrosine | Yes | Less Common | Tyrosine Kinases | High | Growth factor signaling, Cell division |

Interplay with Major Signal Transduction Networks (e.g., PI3K/Akt/mTOR, MAPK)

Threonine and Histidine phosphorylation events are integral to the function of major eukaryotic signal transduction networks, including the PI3K/Akt/mTOR and MAPK pathways [26, 27, 28, 29, 30].

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Akt (also known as Protein Kinase B) is a central node in this pathway. Akt activation requires phosphorylation on two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2 [27, 28]. Phosphorylation of T308 is essential for Akt catalytic activity. This is a prime example of Thr phosphorylation controlling kinase activity within a major signaling cascade. Furthermore, components downstream of Akt, such as mTOR itself, are extensively regulated by phosphorylation on Ser and Thr residues .

The Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38) are involved in responses to various extracellular stimuli, regulating processes like cell proliferation, differentiation, and apoptosis. MAPK kinases (MKKs) activate MAPKs by phosphorylating both a Threonine and a Tyrosine residue within the MAPK's activation loop . For example, ERK is activated by phosphorylation of T183 and Y185. This dual phosphorylation event, involving a Thr residue, is absolutely required for MAPK activity and signal propagation in these pathways .

While the roles of Ser and Thr phosphorylation in these canonical pathways are well-established, emerging research suggests that Histidine phosphorylation may also interface with these networks . For instance, some histidine kinases or phosphohistidine phosphatases might regulate components upstream or downstream of PI3K, Akt, mTOR, or MAPKs, adding another layer of complexity to the signaling landscape . The dynamic interplay between phosphorylation on different residues, including Thr and His, allows cells to integrate diverse signals and fine-tune their responses .

Dipeptides as Potential Modulators of Cellular Processes

Dipeptides, including this compound, represent a class of molecules that can potentially modulate various cellular processes. Beyond serving as simple building blocks for protein synthesis or as readily available sources of amino acids, dipeptides can exert specific biological activities. nih.gov Their small size allows for potential cellular uptake and interaction with intracellular targets. nih.gov Research into other dipeptides suggests diverse roles, including influencing enzymatic reactions, acting as signaling molecules, or interacting with specific cellular pathways. ontosight.aimdpi.com

While direct data on this compound specifically modulating cellular processes is not prominent in the provided search results, the presence of histidine and threonine residues within the dipeptide structure suggests potential interactions. Histidine, with its imidazole ring, is known for its buffering capacity and metal ion chelating properties, which can influence enzymatic activity and cellular redox balance. Threonine is a target for phosphorylation, a key post-translational modification that regulates the activity and function of many proteins involved in cellular signaling. scbt.comsciencedaily.comnih.gov The combination of these amino acids in a dipeptide form could theoretically confer unique properties that influence cellular activities, although specific mechanisms for this compound require further dedicated research.

Broader Biological Implications of Histidine-Dipeptides

Histidine-containing dipeptides, such as carnosine (beta-alanyl-L-histidine) and anserine (B1665513) (beta-alanyl-methyl-L-histidine), have been more extensively studied and are known to possess several significant biological activities. researchgate.netnih.govkoreamed.orgkoreamed.orgmdpi.com These activities provide a framework for understanding the potential broader implications of dipeptides like this compound, although it is crucial to note that the specific structure of this compound may result in different or modified activities compared to carnosine or anserine.

Reactive carbonyl species (RCS) are highly reactive molecules generated from the oxidation of lipids and sugars. researchgate.netkoreamed.orgmdpi.com These electrophilic species can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the formation of advanced glycoxidation and lipoxidation end products (AGEs/ALEs) and contributing to cellular dysfunction and the pathogenesis of various diseases, including those associated with metabolic syndrome. researchgate.netnih.govmdpi.com

Histidine-containing dipeptides, particularly carnosine and anserine, have demonstrated the ability to detoxify cytotoxic RCS by forming unreactive adducts. researchgate.netnih.govkoreamed.orgkoreamed.orgnih.govmdpi.com The imidazole ring of the histidine residue is a primary site for adduction with RCS like 4-hydroxy-trans-2-nonenal (HNE). nih.govmdpi.commdpi.com This sequestering action helps to prevent the damaging reactions between RCS and cellular macromolecules. researchgate.netkoreamed.orgmdpi.com

While the direct RCS detoxification capacity of this compound is not detailed in the provided search results, the presence of the histidine residue suggests that this compound could potentially participate in similar detoxification reactions. However, the threonine residue and the specific peptide bond linkage in this compound might influence the reactivity and efficacy compared to carnosine or anserine. Further research is needed to determine the specific RCS scavenging activity of this compound.

Protein glycation is a non-enzymatic reaction between reducing sugars and free amino groups in proteins, leading to the formation of AGEs. researchgate.netnih.govmdpi.com This process can alter protein structure and function, contributing to complications in conditions like diabetes and aging. researchgate.netresearchgate.net

Histidine-containing dipeptides have been shown to inhibit protein glycation and, in some cases, even reverse the formation of glycated proteins. researchgate.netnih.govkoreamed.orgresearchgate.netnih.gov Mechanisms proposed for this activity include competitive binding to reactive carbonyls or sugars, preventing their reaction with proteins, and the ability to induce transglycation, a process that can reverse early glycation adducts. researchgate.netnih.gov

Carnosine, for instance, has been reported to inhibit AGE formation and prevent AGEs-induced damage in various models. nih.govkoreamed.orgmdpi.comresearchgate.net The capacity to quench reactive carbonyl species, as mentioned earlier, is a key mechanism contributing to their anti-glycation effects. researchgate.netnih.gov

Given the presence of histidine, this compound may also possess anti-glycation properties. The histidine imidazole ring can react with reactive carbonyls involved in AGE formation. However, the extent to which this compound can inhibit or reverse glycation compared to other histidine-dipeptides requires specific experimental validation. The unique structure of this compound may influence its interaction with glycating agents and glycated proteins.

Potential Data Table: Comparative RCS Quenching Activity of Histidine Dipeptides

| Dipeptide | Reactive Carbonyl Species Quenched | Observed Effect / Mechanism | Reference |

| Carnosine | HNE, Acrolein, Methylglyoxal | Forms unreactive adducts, prevents protein adduction | nih.govkoreamed.orgnih.gov |

| Anserine | HNE | Forms unreactive adducts | nih.govmdpi.com |

| This compound | Specific data not available | Potential activity based on histidine residue, requires study |

Potential Data Table: Comparative Anti-Glycation Activity of Histidine Dipeptides

| Dipeptide | Glycation Target / Model | Observed Effect / Mechanism | Reference |

| Carnosine | Proteins, AGEs | Inhibits AGE formation, reverses glycated protein (transglycation) | nih.govresearchgate.netnih.gov |

| Anserine | AGEs | Inhibits AGE formation | nih.govmdpi.com |

| This compound | Specific data not available | Potential activity based on histidine residue, requires study |

Further detailed research, including in vitro and in vivo studies specifically on this compound, is necessary to fully elucidate its biological roles, its potential as a modulator of cellular processes, and its specific activities related to reactive carbonyl species detoxification and the inhibition or reversal of protein glycation.

Advanced Analytical Methodologies for Thr His Research

Chromatographic Techniques

Chromatography plays a central role in separating Thr-His from complex mixtures before detection. HPLC and UPLC are the predominant techniques employed.

High-Performance Liquid Chromatography (HPLC) for Dipeptide Separation and Quantification

HPLC is a widely used technique for separating and quantifying amino acids and peptides, including dipeptides like this compound. imtakt.comwikipedia.orgmyfoodresearch.comnih.gov Its effectiveness stems from its ability to resolve components based on their interactions with a stationary phase and a mobile phase. wikipedia.org Reversed-phase HPLC (RP-HPLC) is a common mode, although the polarity of some amino acids and dipeptides can make retention challenging on traditional RP columns. nih.govwikipedia.orgsigmaaldrich.com Alternative stationary phases and mobile phase compositions, including the use of ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC), can be employed to improve separation of polar compounds. wikipedia.orgshodex.com

Pre-column Derivatization Strategies for Enhanced Detection

Many amino acids and small peptides lack strong chromophores or fluorophores, making their direct detection by standard UV-Vis or fluorescence detectors difficult. myfoodresearch.com Pre-column derivatization involves chemically reacting the analyte with a compound before injection into the HPLC system to introduce a detectable tag or enhance chromatographic behavior. imtakt.comresearchgate.netlcms.czmdpi.comnih.govshimadzu.co.kr

Common derivatization reagents for amino acids and peptides include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 2,3-naphthalenedicarboxaldehyde (NDA). imtakt.comresearchgate.netlcms.cznih.govshimadzu.co.krmdpi.com OPA reacts with primary amino groups to form fluorescent derivatives, typically in the presence of a thiol reagent like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid (MPA). researchgate.netnih.gov FMOC reacts with both primary and secondary amino groups, yielding fluorescent products. lcms.cznih.govshimadzu.co.kr NDA also forms fluorescent derivatives with primary amines. mdpi.com These derivatization strategies enhance detection sensitivity and can improve retention and separation on reversed-phase columns. imtakt.comnih.gov Automated pre-column derivatization systems integrated into HPLC autosamplers can streamline the process, ensuring consistent reaction times and reducing manual labor. lcms.cznih.govshimadzu.co.kr

Application in Complex Biological Matrices (e.g., Urine, Serum)

Analyzing this compound in biological matrices like urine and serum requires robust sample preparation procedures to remove interfering substances such as proteins, salts, and lipids that can compromise chromatographic separation and detector performance. nih.govspectroscopyeurope.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed for sample clean-up. nih.govspectroscopyeurope.com Dilution is also a simple and fast method, particularly for low-protein matrices like urine or cerebrospinal fluid. spectroscopyeurope.com Despite sample preparation, the complexity of these matrices can still pose challenges for comprehensive dipeptide analysis. nih.gov HPLC coupled with sensitive detectors like fluorescence detectors (after derivatization) or mass spectrometers is applied to quantify dipeptides in these samples. nih.govnih.govmdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle size stationary phases (typically < 2 µm) and operates at higher pressures. This allows for faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. lcms.czresearchgate.net UPLC is increasingly used for amino acid and peptide analysis, offering advantages in throughput and peak capacity, which is beneficial for analyzing complex biological samples. lcms.czresearchgate.net Similar to HPLC, UPLC can be coupled with various detectors, including UV, fluorescence (often with pre-column derivatization), and mass spectrometry. lcms.czjascoinc.com Method validation studies for UPLC-based amino acid analysis in matrices like animal feed have demonstrated good repeatability, intermediate precision, and recovery rates. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides highly selective and sensitive detection capabilities, making it an invaluable tool for dipeptide analysis, especially when coupled with liquid chromatography. nih.govsigmaaldrich.comzivak.com

Coupled LC-MS for Comprehensive Dipeptide Profiling and Identification

Coupling liquid chromatography (HPLC or UPLC) with mass spectrometry (LC-MS or UPLC-MS) is a powerful approach for the comprehensive profiling and identification of dipeptides like this compound in complex samples. nih.govshodex.comjst.go.jpresearchgate.net LC separates the dipeptides based on their chromatographic properties, while MS provides information about their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govsigmaaldrich.com

Tandem mass spectrometry (MS/MS) is particularly useful for dipeptide analysis. nih.govsigmaaldrich.comzivak.com By selecting a precursor ion (the dipeptide) and fragmenting it, the resulting product ions can provide structural information, allowing for the identification of the constituent amino acids and their sequence. researchgate.net Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) modes in LC-MS/MS offer high sensitivity and selectivity for targeted quantification of specific dipeptides. nih.govzivak.commdpi.com

LC-MS-based methods have been successfully applied to identify and quantify dipeptides, including this compound, in various matrices, such as protein hydrolysates and biological fluids. nih.govjst.go.jp The ability of LC-MS to differentiate between structural isomers with opposite amino acid sequences is crucial for accurate dipeptide analysis. researchgate.net While some methods focus on underivatized amino acids and peptides using specialized columns and MS detection, pre-column derivatization can still be employed in LC-MS workflows to improve chromatographic separation and ionization efficiency for certain dipeptides. sigmaaldrich.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of peptides, including dipeptides such as this compound. nih.govresearchgate.net In MS/MS, a precursor ion (the intact dipeptide with a charge) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a unique fragmentation pattern or spectrum that provides information about the amino acid sequence and structure of the original peptide. wiley-vch.debroadinstitute.org

For dipeptides, the fragmentation pattern in MS/MS can reveal the masses of the individual amino acid residues and their order in the peptide chain. However, the structural identification of small peptides like dipeptides by LC-ESI-MS/MS can be challenging due to limited mass spectral information, sometimes yielding a dominant or single product ion from the protonated molecule ([M + H]+). nih.gov To overcome this, techniques such as fragmentation of accompanying sodium adducts ([M + Na]+) or "in-vial" chemical derivatization can be employed. nih.gov These methods alter the charge distribution during fragmentation, providing more detailed structural information and enabling unambiguous identification even at low concentrations. nih.gov

Research has utilized LC-MS/MS for the analysis of various dipeptides. nih.govshodex.com For example, studies analyzing dipeptide libraries have employed MS/MS for comprehensive analysis. researchgate.net While specific detailed MS/MS fragmentation data for this compound was not extensively found in the immediate search results, the principles of dipeptide fragmentation by MS/MS, including the use of techniques to enhance structural information, are directly applicable to its analysis. nih.gov

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Quantitative analysis of this compound can be accurately performed using Isotope Dilution Mass Spectrometry (IDMS). IDMS is a highly accurate method for quantification that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, isotopically labeled this compound) to the sample. nih.govspeciation.net The ratio of the naturally occurring analyte to the isotopically labeled internal standard is then measured by mass spectrometry. nih.govspeciation.net

The key advantage of IDMS is its ability to compensate for potential variations and losses that may occur during sample preparation and analysis, such as matrix effects or incomplete recovery. speciation.net Since the labeled standard behaves chemically almost identically to the endogenous analyte, the measured isotope ratio directly reflects the original concentration of the analyte in the sample, provided isotopic equilibrium is achieved. speciation.net This makes IDMS a preferred method for achieving high accuracy and precision in quantitative measurements of small molecules like dipeptides in complex biological matrices. nih.govmdpi.com

While direct studies quantifying this compound using IDMS were not specifically detailed, IDMS is a well-established method for the quantitative analysis of amino acids and peptides. mdpi.comncsu.eduuts.edu.au For instance, amino acid-based IDMS has been used to verify the accuracy of protein quantification methods. mdpi.com The principles and advantages of IDMS are directly transferable to the accurate quantification of this compound in various research contexts.

Metabolomics Approaches

Metabolomics, the comprehensive study of metabolites within a biological system, provides valuable insights into the roles and fate of dipeptides like this compound and their constituent amino acids, Threonine and Histidine. d-nb.info Both global and targeted metabolomics approaches are relevant to this compound research.

Metabolomic profiling involves measuring a wide range of metabolites (global metabolomics) or a specific set of predefined metabolites (targeted metabolomics) in biological samples. d-nb.info Studies utilizing targeted metabolomics panels often include amino acids such as Threonine and Histidine. metabolon.comthno.orgfrontiersin.org

Research has shown that levels of Threonine and Histidine, as well as their related metabolites, can be altered in various physiological and pathological conditions. For example, targeted metabolomic profiling has revealed changes in Threonine and Histidine levels in the plasma of individuals with diabetic kidney disease and type 2 diabetes mellitus. nih.gov Another study using targeted metabolomics in urine identified Threonine as significantly differentially abundant between manganese-exposed and unexposed workers, highlighting the perturbation of glycine (B1666218), serine, and threonine metabolism and histidine metabolism pathways. nih.gov Integrated metabolomic profiling in piglets experiencing weaning stress also identified histidine, glycine, serine, and threonine as major differential metabolites, suggesting their involvement in the response to stress and potential dysbiosis. mdpi.com

These studies demonstrate the utility of metabolomic profiling in identifying changes in the levels of this compound precursors and related metabolites, which can indirectly provide information about dipeptide metabolism and its association with biological states. While this compound itself might be included in some targeted panels or identified in global profiling, the focus on its constituent amino acids and their metabolic pathways is a common approach in metabolomics research relevant to this dipeptide.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into how metabolites flow through different pathways. creative-proteomics.com Stable isotope labeling, often combined with mass spectrometry, is a key method for MFA. creative-proteomics.comnih.govasm.org By tracking the incorporation of isotopes from labeled substrates into various metabolites, researchers can determine the activity of specific metabolic routes. creative-proteomics.com

In the context of this compound, MFA can be used to study the biosynthesis and degradation pathways of its constituent amino acids, Threonine and Histidine. Threonine biosynthesis occurs via the aspartate family pathway, starting from aspartate. creative-proteomics.com Threonine degradation primarily involves threonine dehydrogenase, breaking down threonine into glycine and acetyl-CoA. creative-proteomics.com Histidine metabolism involves pathways including turnover in protein synthesis and breakdown, and catabolism via urocanate to glutamate (B1630785). mdpi.com MFA can quantify the flux through these pathways under different conditions, revealing how factors influence the availability of Threonine and Histidine, and potentially the synthesis or degradation of this compound.

Studies have applied 13C metabolic flux analysis to understand central carbon metabolism and amino acid metabolism in various organisms. nih.govasm.org For instance, MFA has been used to study changes in flux regulation in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are connected to amino acid metabolism, including threonine and histidine. nih.gov MFA can help elucidate how genetic modifications or environmental changes impact the flow of metabolites through pathways relevant to this compound, such as the threonine metabolic pathway. acs.org By providing quantitative data on metabolic rates, MFA complements metabolomic profiling by explaining the dynamics behind observed metabolite concentration changes.

Spectroscopic and Biophysical Methods

Spectroscopic and biophysical methods provide crucial information about the structure, conformation, and interactions of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the three-dimensional structure and conformational preferences of molecules in solution. researchgate.netacs.org For peptides, NMR provides detailed information about the chemical environment of individual atoms and the spatial relationships between them through analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE). researchgate.netnih.gov

NMR spectroscopy can be applied to study the structure and conformation of this compound. Analysis of coupling constants, such as 3J(HN, Hα), can provide insights into the dihedral angles of the peptide backbone, which are indicative of conformational preferences. acs.orgresearchgate.net Two-dimensional NMR experiments, such as COSY and NOESY, can help assign signals and identify through-space correlations, further aiding in structural and conformational analysis. researchgate.netnih.gov

Studies on other dipeptides have demonstrated the power of NMR in elucidating conformational preferences. For example, NMR coupling constants have been used to understand the backbone conformational preferences of various dipeptides. acs.orgresearchgate.net Research on threonine-rich peptides has also utilized 2D NMR experiments like NOESY to propose specific conformational arrangements, such as beta-turns. nih.gov While specific NMR studies solely focused on the detailed structural and conformational analysis of this compound were not prominently found, the established methodologies using NMR for dipeptides and threonine-containing peptides are directly applicable to gain a comprehensive understanding of this compound in solution. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique utilized to investigate the conformational properties of chiral molecules, including peptides. It measures the differential absorption of left and right circularly polarized light by a sample. For peptides, CD spectra in the far-UV region (typically 180-240 nm) are particularly sensitive to the conformation of the peptide backbone (amide chromophore), while the near-UV region (250-350 nm) provides information about the environment of aromatic amino acid side chains, such as histidine chemicalbook.comanl.govnih.govmetabolomicsworkbench.org.

While classical secondary structures like alpha-helices and beta-sheets are typically associated with longer polypeptides, CD spectroscopy remains applicable to dipeptides like this compound. Although a simple dipeptide does not form extensive secondary structures, CD can reveal information about its preferred conformation in solution and how this conformation might change under different environmental conditions (e.g., solvent, temperature, pH) or upon interaction with other molecules metabolomicsworkbench.org. The peptide bond itself contributes to the far-UV CD spectrum, and the imidazole (B134444) ring of the histidine residue contributes to the near-UV spectrum chemicalbook.comnih.gov.

Studies have demonstrated the utility of CD spectroscopy for analyzing the conformation of dipeptides and short peptides metabolomicsworkbench.org. For instance, CD has been used to quantify peptide enantiomers and study conformational changes in peptides induced by various factors. Theoretical calculations of CD spectra for dipeptides have also been performed to understand their conformational behavior. Therefore, CD spectroscopy can serve as a valuable tool to probe the solution-state conformation and chiral environment of this compound.

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free biosensing technique widely employed to study the kinetics and affinity of molecular interactions in real-time. The principle involves immobilizing one interacting molecule (ligand) on a sensor surface and then flowing a solution containing the binding partner (analyte) over the surface. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal.

SPR is highly versatile and has been successfully applied to study interactions between a wide range of biomolecules, including proteins, nucleic acids, and peptides. The histidine residue in this compound is particularly relevant for SPR applications, as histidine tags are commonly used for the immobilization of peptides and proteins onto sensor chips, often via chelation with immobilized metal ions like nickel. This allows for the study of interactions between the immobilized histidine-containing molecule and an analyte in solution.

SPR can provide detailed kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. This allows for a quantitative understanding of the strength and dynamics of the interaction. While SPR is frequently used for larger biomolecular interactions, it can also be applied to study the binding of smaller molecules or peptides if the interaction results in a detectable mass change on the sensor surface. Studies have utilized SPR to analyze the binding of amino acids, including histidine, to various surfaces, demonstrating the sensitivity of the technique to interactions involving this residue. Therefore, SPR is a suitable method for investigating the binding kinetics of this compound with potential interacting partners, such as metal ions or other biomolecules, provided an appropriate immobilization strategy is employed.

Future Directions and Emerging Research Avenues for Thr His

Novel Enzymatic Systems for Efficient Thr-His Synthesis

The development of efficient and sustainable synthesis methods for peptides, including dipeptides like this compound, is a critical area of research. While chemical synthesis methods exist, enzymatic approaches offer advantages in terms of selectivity, efficiency, and environmental friendliness, often operating under mild conditions in aqueous solvents. isomerase.commanufacturingchemist.comacs.org

Future directions in this area focus on identifying and engineering novel enzymatic systems capable of catalyzing the formation of the peptide bond between Threonine (Thr) and Histidine (His) with high yields and purity. This involves exploring diverse microbial sources for enzymes with peptide ligase or related activities. frontiersin.orgnih.gov For instance, research into enzymes like microbial endoglycosidases and engineered trypsin variants has shown promise in peptide ligation and cyclization, suggesting potential avenues for this compound synthesis. frontiersin.orgglycoforum.gr.jp The use of unprotected amino acids as substrates in aqueous solutions is a key goal for developing cost-effective and environmentally benign processes. sci-hub.st

Protein engineering, including directed evolution and saturation mutagenesis, plays a crucial role in optimizing existing enzymes or creating novel biocatalysts with enhanced activity, substrate specificity, and stability for this compound synthesis. acs.orgnih.govzhaw.ch Advances in bioinformatics tools and machine learning are accelerating the design of customized biocatalysts. zhaw.ch

Advanced Computational Modeling of this compound Interactions with Complex Biomolecular Systems

Understanding the interactions of this compound with proteins, nucleic acids, and other biomolecules at the molecular level is crucial for elucidating its biological functions and potential applications. Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, are becoming increasingly powerful tools for this purpose. researchgate.netresearchgate.net

Future research will leverage these techniques to provide detailed insights into how this compound binds to specific targets, the conformational changes that occur upon binding, and the dynamics of these interactions in complex cellular environments. researchgate.netacs.orgresearchtrends.net This includes modeling interactions with proteins, where hydrogen bonds and hydrophobic interactions play significant roles in stabilizing complexes. nih.govplos.org

Molecular dynamics simulations, which can now simulate biomolecular systems for hundreds of microseconds or more, allow researchers to observe binding events and estimate binding kinetics and free energies. acs.org Combining MD with ligand docking and virtual screening can help predict binding affinities and identify potential interaction partners for this compound. researchgate.netacs.org The development of improved force fields for MD simulations is essential for accurately modeling complex biosystems under diverse cellular conditions. researchgate.net

Computational modeling can also aid in the design of this compound mimetics or derivatives with enhanced binding properties or altered specificities. acs.org

Elucidating Undiscovered Biological Functions of this compound

While the individual amino acids Threonine and Histidine have well-established roles in metabolism and protein structure, the specific biological functions of the this compound dipeptide are still being actively explored. mdpi.com A significant portion of metabolic molecules in biological systems have functions that are not yet fully understood, highlighting a vast area for discovery. stanford.edu

Future research aims to uncover novel physiological roles of this compound beyond its basic nutritional contribution. This involves investigating its potential as a signaling molecule, its involvement in specific cellular pathways, and its effects on various physiological processes. mdpi.comoup.comnih.gov Studies on other dipeptides and small peptides have revealed diverse bioactivities, including antioxidant, neuroprotective, and enzyme inhibitory properties, suggesting that this compound may also possess such functions. itjfs.comnih.gov

Techniques such as phosphoproteomics, which can identify protein phosphorylation events, can help link kinases to their substrates and elucidate their functions in vivo, potentially revealing pathways influenced by Thr or His containing peptides. nih.govphysiology.org Research into protein kinases, particularly understudied ones, and their substrate specificity using peptide libraries can provide insights into how peptides like this compound might be involved in cellular signaling. rsc.org

Development of this compound-Based Probes for Cellular Pathway Investigations

Chemical probes are invaluable tools in chemical biology for investigating protein function and cellular mechanisms, offering an alternative or complementary approach to genetic methods. febs.orgresearchgate.netnih.gov Future research includes the development of this compound-based probes to specifically investigate cellular pathways where this dipeptide may play a role.

These probes can be designed to mimic this compound and incorporate additional functionalities, such as fluorescent tags or reactive groups, to enable the tracing of its interactions, localization, and metabolic fate within living cells. beilstein-journals.orgnih.govmdpi.com Fluorescent probes, in particular, offer high sensitivity and spatial and temporal resolution for live-cell imaging. nih.gov

The design of such probes requires careful consideration to ensure they retain the biological activity or recognition properties of native this compound while allowing for detection or manipulation. febs.orgnih.gov Chemical proteomics strategies, which use chemical probes to identify molecular targets, could be employed to discover proteins that interact with this compound. acs.org The development of highly selective and potent this compound probes is crucial for minimizing off-target effects and ensuring accurate investigation of specific cellular pathways. febs.orgnih.gov

Developing this compound based probes can provide valuable insights into its biological roles and the complex molecular networks it might be involved in. researchgate.netnih.gov

Q & A

Q. What structural characteristics differentiate Thr-His-containing enzymes from classical catalases?

this compound-containing enzymes retain the catalase fold but exhibit a conserved Thr residue replacing Val near the distal heme. This substitution enlarges the active site cavity to accommodate bulky fatty acid peroxides, unlike classical catalases optimized for small H₂O₂ substrates. Methodologically, comparative structural analysis (e.g., X-ray crystallography or homology modeling) can identify these differences, while sequence alignment tools (e.g., Clustal Omega) highlight conserved residues critical for substrate specificity .

Q. How does the this compound motif influence substrate specificity in fatty acid peroxide metabolism?

The this compound pair alters hydrogen bonding networks and steric constraints, directing catalytic activity toward fatty acid peroxides rather than H₂O₂. Experimental approaches include kinetic assays using purified enzymes with varying substrates (e.g., H₂O₂ vs. 10S-HPODE) and site-directed mutagenesis (e.g., Thr-to-Val substitutions) to assess functional consequences .

Q. What methodologies are standard for isolating and characterizing this compound-dependent enzymatic activity?

Key steps include:

- Protein purification : Affinity chromatography for recombinant enzymes (e.g., His-tagged Anabaena PCC 7120 fusion proteins).

- Activity assays : Spectrophotometric monitoring of peroxide decay or product formation (e.g., mushroom alcohol from 10S-HPODE).

- Structural validation : Circular dichroism (CD) or cryo-EM to confirm folding integrity .

Advanced Research Questions

Q. How do conflicting hypotheses about this compound’s role in preventing heme degradation inform experimental design?

Two hypotheses exist: (1) Thr stabilizes His in an inactive conformation, or (2) Thr binds H₂O₂ to block heme access. To resolve this, researchers can:

Q. What strategies address discrepancies in computational models of this compound interactions?

Discrepancies arise from limited experimental structures (e.g., lack of cAOS-substrate complexes). Solutions include:

- Hybrid QM/MM simulations to refine substrate binding energetics.

- Docking studies with synthetic substrate analogs (e.g., 8R-HPETE mimics) to validate active site interactions.

- Comparative analysis of homologous enzymes (e.g., Nostoc vs. mushroom cAOS) to identify conserved mechanistic features .

Q. How can researchers design studies to explore this compound’s evolutionary divergence in catalase-related enzymes?

- Phylogenetic analysis : Use tools like MEGA to trace this compound emergence across taxa.

- Functional assays : Test ancestral sequence reconstructions for H₂O₂ vs. fatty acid peroxidase activity.

- Conservation scoring : Apply algorithms like ConSurf to rank residue conservation in active sites .

Data Analysis and Contradiction Management

Q. How should researchers reconcile conflicting data on this compound’s role in heme protection?

- Meta-analysis : Aggregate kinetic data from diverse catalase-related enzymes to identify trends (e.g., correlation between Thr presence and heme stability).

- Controlled variables : Standardize assay conditions (pH, substrate concentration) to reduce experimental noise.

- Cross-validation : Compare computational predictions (e.g., MD-derived hydrogen bond distances) with crystallographic data .

Q. What statistical approaches are robust for analyzing this compound mutant enzyme kinetics?

- Non-linear regression : Fit Michaelis-Menten curves to determine and .

- ANOVA : Compare activity across mutant/wild-type enzymes under multiple substrates.

- Bootstrapping : Assess confidence intervals for rare enzymatic events (e.g., heme degradation rates) .

Methodological Innovations and Gaps

Q. How can interdisciplinary approaches advance this compound research?

- Synthetic biology : Engineer chimeric enzymes with swapped active sites to isolate this compound contributions.

- Machine learning : Train models on sequence-activity datasets to predict novel this compound-dependent enzymes.

- Metabolomics : Profile oxygenated lipid products (e.g., bicyclic fatty acids) to infer catalytic pathways .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.